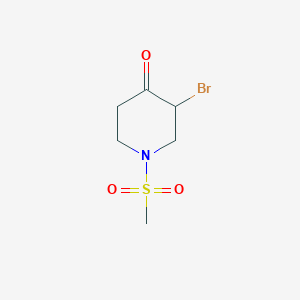
3-Bromo-1-(methylsulfonyl)piperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-(methylsulfonyl)piperidin-4-one is a chemical compound with the molecular formula C6H10BrNO3S It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(methylsulfonyl)piperidin-4-one typically involves the bromination of 1-(methylsulfonyl)piperidin-4-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing, and implementing safety measures to handle bromine and other reactive chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-1-(methylsulfonyl)piperidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The carbonyl group in the piperidinone ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, often in the presence of a base such as sodium hydroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted piperidinones depending on the nucleophile used.
Reduction Reactions: The major product is the corresponding alcohol.
Oxidation Reactions: The major product is the sulfone derivative.
Applications De Recherche Scientifique
3-Bromo-1-(methylsulfonyl)piperidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: Researchers use it to study the effects of piperidine derivatives on biological systems, including their potential as enzyme inhibitors or receptor modulators.
Mécanisme D'action
The mechanism of action of 3-Bromo-1-(methylsulfonyl)piperidin-4-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and the methylsulfonyl group can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Methylsulfonyl)piperidin-4-one: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Chloro-1-(methylsulfonyl)piperidin-4-one: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
3-Iodo-1-(methylsulfonyl)piperidin-4-one: Contains an iodine atom, which can lead to different reactivity patterns compared to the bromine derivative.
Uniqueness
3-Bromo-1-(methylsulfonyl)piperidin-4-one is unique due to the presence of the bromine atom, which provides specific reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various biologically active compounds.
Propriétés
Formule moléculaire |
C6H10BrNO3S |
|---|---|
Poids moléculaire |
256.12 g/mol |
Nom IUPAC |
3-bromo-1-methylsulfonylpiperidin-4-one |
InChI |
InChI=1S/C6H10BrNO3S/c1-12(10,11)8-3-2-6(9)5(7)4-8/h5H,2-4H2,1H3 |
Clé InChI |
IFGJMTWYRDALQK-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N1CCC(=O)C(C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















